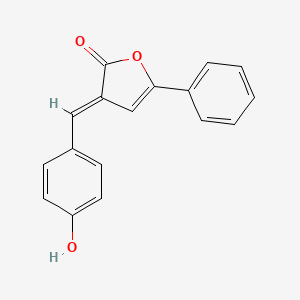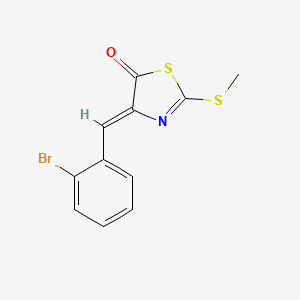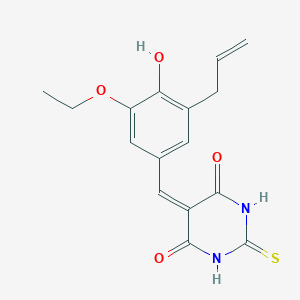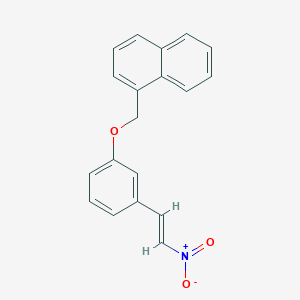
3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone, also known as HBPF, is a synthetic compound that belongs to the class of chalcones. Chalcones are a group of naturally occurring compounds that have been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. HBPF has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone exerts its biological activities by modulating various signaling pathways. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the migration and invasion of cancer cells. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. It has been found to possess neuroprotective and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its potential therapeutic applications in various fields of medicine. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the migration and invasion of cancer cells. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. It has been found to possess neuroprotective and anti-diabetic properties.
One of the limitations of using 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is the lack of understanding of its mechanism of action. The mechanism of action of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone is not fully understood. Further research is needed to elucidate the molecular pathways by which 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone exerts its biological activities.
Orientations Futures
There are several future directions for the research on 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone. One of the future directions is to study the structure-activity relationship of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone and its analogs. This will help to identify the key structural features of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone that are responsible for its biological activities.
Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone. This will help to determine the optimal dose and route of administration of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone for its potential therapeutic applications.
Furthermore, future studies should focus on the potential use of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone in combination with other drugs for the treatment of various diseases. Combination therapy has been found to be more effective than monotherapy in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Further research is needed to elucidate the molecular pathways by which 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone exerts its biological activities and to determine its optimal dose and route of administration for its potential therapeutic applications.
Méthodes De Synthèse
3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone can be synthesized by the reaction of 4-hydroxybenzaldehyde and acetophenone in the presence of a base catalyst. The reaction is carried out under reflux in ethanol, and the resulting yellow crystalline product is purified by recrystallization. The yield of 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone obtained by this method is around 70%.
Applications De Recherche Scientifique
3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the migration and invasion of cancer cells. 3-(4-hydroxybenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. It has been found to possess neuroprotective and anti-diabetic properties.
Propriétés
IUPAC Name |
(3E)-3-[(4-hydroxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11,18H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSTVGPRAYJPP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-hydroxyphenyl)methylidene]-5-phenylfuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)






![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)